2-Ethylidenedodecanal
Description
2-Ethylidenedodecanal (hypothetical structure: CH₃(CH₂)₁₀CH(C₂H₅)CHO) is a branched-chain aldehyde with a 12-carbon backbone and an ethylidene substituent at the second position. This article compares this compound with structurally or functionally similar compounds, leveraging available data from authoritative sources.
Properties
IUPAC Name |
2-ethylidenedodecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMWLNGRXCLMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711284 | |
| Record name | 2-Ethylidenedodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648893-99-6 | |
| Record name | 2-Ethylidenedodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylidenedodecanal can be synthesized through several methods. One common approach involves the aldol condensation of dodecanal with acetaldehyde. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Ethylidenedodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Ethylidenedodecanoic acid.
Reduction: 2-Ethylidenedodecanol.
Substitution: A range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Ethylidenedodecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethylidenedodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethylidene group may also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
Decanal (CAS 112-31-2): A linear aldehyde with the formula C₁₀H₂₀O, widely used in fragrances .
Octyldodecanol (CAS 5333-42-6): A branched fatty alcohol (C₂₀H₄₂O) used as a lubricant and plasticizer .
Molecular Features:
Key Insight : The ethylidene group in this compound introduces steric hindrance, likely reducing its melting point compared to linear aldehydes like decanal or pentadecanal.
Physicochemical Properties
Boiling Point and Reactivity:
- Decanal : Boils at 207–209°C and undergoes typical aldehyde reactions (e.g., oxidation, aldol condensation) .
- Pentadecanal : Longer chain length suggests higher boiling point than decanal, though exact data are unavailable .
- Octyldodecanol: As an alcohol, it participates in esterification rather than aldehyde-specific reactions .
Hypothetical Comparison :
this compound’s branched structure may lower its boiling point relative to linear analogs (e.g., pentadecanal) due to reduced intermolecular van der Waals forces. Its aldehyde group would enable nucleophilic additions, but steric effects from the ethylidene substituent might slow reactivity compared to decanal.
Hazard Profiles:
- Decanal : Causes eye and skin irritation; first aid includes flushing with water and medical consultation .
- Pentadecanal: Limited toxicological data; precautionary measures mirror decanal’s protocols .
- Octyldodecanol: Classified as non-hazardous but requires standard handling for alcohols .
Inference for this compound : As an aldehyde, it may share irritant properties with decanal and pentadecanal. Safety protocols should emphasize eye/skin protection and proper ventilation.
Biological Activity
2-Ethylidenedodecanal, a long-chain aldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the chemical formula C12H24O and a molecular weight of 184.32 g/mol. Its structure features a dodecane backbone with an ethylidene group at the second carbon position, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
Research on this compound indicates several potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various aldehydes, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.
Case Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, supporting its role in reducing oxidative stress in biological systems.
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and biomolecules. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells. Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress through modulation of enzyme activities or gene expression.
Future Directions
Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile of the compound in living organisms.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.
- Formulation Development : To explore applications in pharmaceuticals or nutraceuticals based on its bioactive properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
